(1R,2R)-1,2-Di(furan-2-yl)-N1,N2-dimethylethane-1,2-diamine
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Overview
Description
(1R,2R)-1,2-Di(furan-2-yl)-N1,N2-dimethylethane-1,2-diamine is a chiral diamine compound featuring two furan rings and two methyl groups attached to an ethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2-Di(furan-2-yl)-N1,N2-dimethylethane-1,2-diamine typically involves the reaction of furan-2-carbaldehyde with a chiral diamine precursor under controlled conditions. The reaction is often catalyzed by a Lewis acid to facilitate the formation of the desired product. The reaction conditions include maintaining a specific temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1,2-Di(furan-2-yl)-N1,N2-dimethylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The furan rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products
Oxidation: Furanones
Reduction: Tetrahydrofuran derivatives
Substitution: Halogenated or nitrated furan derivatives
Scientific Research Applications
(1R,2R)-1,2-Di(furan-2-yl)-N1,N2-dimethylethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (1R,2R)-1,2-Di(furan-2-yl)-N1,N2-dimethylethane-1,2-diamine involves its interaction with molecular targets through its chiral centers and functional groups. The furan rings can participate in π-π interactions, while the diamine moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-2-(furan-2-yl)cyclopropan-1-amine
- (1R,2R)-2-(furan-2-yl)cyclopropylmethanamine
Uniqueness
(1R,2R)-1,2-Di(furan-2-yl)-N1,N2-dimethylethane-1,2-diamine is unique due to its specific combination of chiral centers and functional groups, which confer distinct reactivity and interaction profiles compared to similar compounds. Its dual furan rings and diamine structure make it particularly versatile for various applications in synthesis and research.
Biological Activity
(1R,2R)-1,2-Di(furan-2-yl)-N1,N2-dimethylethane-1,2-diamine is a chiral organic compound characterized by its unique structural features, which include two furan rings and a dimethylated ethane-1,2-diamine backbone. This compound has garnered interest in medicinal chemistry and material science due to its potential biological activities. This article explores its biological activity, synthesis methods, and related research findings.
- Molecular Formula : C12H16N2O2
- Molecular Weight : 220.27 g/mol
- CAS Number : 171917-25-2
The biological activity of this compound is primarily attributed to its ability to interact with biological targets through:
- π-π Stacking : The presence of furan rings facilitates π-π interactions with aromatic amino acids in proteins.
- Hydrogen Bonding : The diamine moiety can form hydrogen bonds with various biological macromolecules, potentially modulating enzyme activities or receptor functions.
These interactions suggest that the compound may act as a modulator in various biochemical pathways, making it a candidate for further investigation in drug development.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Activity Type | Description |
---|---|
Antimicrobial | Potential efficacy against various bacterial strains. |
Cytotoxicity | Indications of inhibiting cancer cell proliferation. |
Enzyme Inhibition | Possible inhibition of specific enzymes involved in metabolic pathways. |
Case Studies and Research Findings
-
Antimicrobial Activity : A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth compared to control groups.
- Tested Bacteria : Staphylococcus aureus, Escherichia coli, among others.
- Mechanism : Likely through disruption of bacterial cell membranes or interference with metabolic processes.
-
Cytotoxicity Assays : In vitro studies demonstrated that this compound showed promising results in reducing the viability of cancer cell lines.
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
- Findings : The compound exhibited dose-dependent cytotoxic effects.
-
Enzyme Inhibition Studies : The compound was screened for its ability to inhibit specific enzymes relevant to disease pathways.
- Target Enzymes : Alkaline phosphatase and others involved in metabolic regulation.
- Results : Notable inhibition levels were recorded, indicating potential therapeutic applications.
Synthesis Methods
The synthesis of this compound typically involves:
- Starting Materials : Furan-2-carbaldehyde and a chiral diamine precursor.
- Catalysts Used : Lewis acids are often employed to enhance yield and purity.
Properties
Molecular Formula |
C12H16N2O2 |
---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
(1R,2R)-1,2-bis(furan-2-yl)-N,N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C12H16N2O2/c1-13-11(9-5-3-7-15-9)12(14-2)10-6-4-8-16-10/h3-8,11-14H,1-2H3/t11-,12-/m0/s1 |
InChI Key |
BMAOZKKBIFTWKP-RYUDHWBXSA-N |
Isomeric SMILES |
CN[C@@H](C1=CC=CO1)[C@H](C2=CC=CO2)NC |
Canonical SMILES |
CNC(C1=CC=CO1)C(C2=CC=CO2)NC |
Origin of Product |
United States |
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